molecular formula C19H18F5NO4 B11692877 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide

Katalognummer: B11692877
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: ILYPGXSDULJRJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is a synthetic organic compound with the molecular formula C19H18F5NO4 and a molecular weight of 419.34 g/mol . This compound is characterized by the presence of three ethoxy groups attached to a benzene ring and a pentafluorophenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4,5-trimethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide
  • 3,4,5-triethoxy-N-(2,3,4,5,6-tetrafluorophenyl)benzamide
  • 3,4,5-triethoxy-N-(2,3,4,5,6-trifluorophenyl)benzamide

Uniqueness

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide is unique due to the presence of both ethoxy groups and a pentafluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable for various research applications .

Eigenschaften

Molekularformel

C19H18F5NO4

Molekulargewicht

419.3 g/mol

IUPAC-Name

3,4,5-triethoxy-N-(2,3,4,5,6-pentafluorophenyl)benzamide

InChI

InChI=1S/C19H18F5NO4/c1-4-27-10-7-9(8-11(28-5-2)18(10)29-6-3)19(26)25-17-15(23)13(21)12(20)14(22)16(17)24/h7-8H,4-6H2,1-3H3,(H,25,26)

InChI-Schlüssel

ILYPGXSDULJRJQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.